molecular formula C20H19NO6S B2862880 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097933-89-4

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2862880
CAS No.: 2097933-89-4
M. Wt: 401.43
InChI Key: UAQSXSYRUCKYCC-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H19NO6S and its molecular weight is 401.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Research has focused on synthesizing sulfonamides bearing the 1,4-benzodioxin ring, aiming to discover compounds with significant antibacterial potential. These compounds could serve as therapeutic agents for treating inflammatory diseases. The synthesis involved reactions that led to various sulfonamides, which were then screened against different bacterial strains. Some synthesized compounds showed promising inhibitory activity compared to standard antibiotics like Ciprofloxacin, suggesting their potential as new drug candidates for treating bacterial infections and inflammation-related diseases (Abbasi et al., 2017).

Antimycobacterial Activities

Compounds derived from the synthesis process involving hydroxyethylsulfonamides and related derivatives demonstrated activity against M. tuberculosis, highlighting the importance of the free amino group and the sulfonamide moiety for biological activity. These findings indicate the potential of such compounds in developing antimycobacterial therapies (Moreth et al., 2014).

Enzyme Inhibitory Potential

A study aimed to investigate the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds were tested for their inhibitory activities against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This suggests their potential application in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antitumor Applications

Sulfonamide-focused libraries have been evaluated for antitumor properties, identifying potent cell cycle inhibitors that have advanced to clinical trials. These compounds disrupt tubulin polymerization and affect the cell cycle in cancer cell lines, suggesting their potential as oncolytic agents (Owa et al., 2002).

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-17(14-3-5-15(6-4-14)18-2-1-9-25-18)13-21-28(23,24)16-7-8-19-20(12-16)27-11-10-26-19/h1-9,12,17,21-22H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQSXSYRUCKYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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